Hosenkoside G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

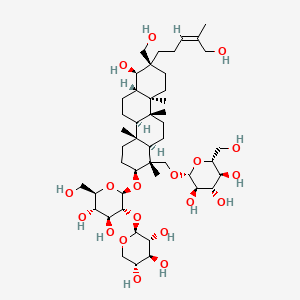

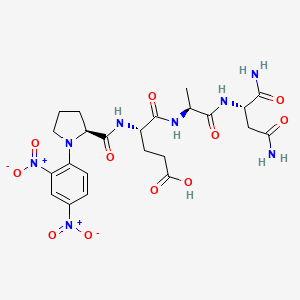

Hosenkosid G ist ein Baccharan-Typ-Glykosid, das aus den Samen von Impatiens balsamina L. isoliert wurde. Es ist eines von mehreren Glykosiden, die in dieser Pflanze vorkommen, die traditionell in verschiedenen medizinischen Anwendungen verwendet wurde. Hosenkosid G hat aufgrund seiner potenziellen biologischen Aktivitäten, einschließlich seiner Antitumor-Eigenschaften, wissenschaftliches Interesse geweckt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hosenkosid G wird typischerweise aus den getrockneten Samen von Impatiens balsamina L. unter Verwendung verschiedener chromatographischer Techniken isoliert. Der Isolationsprozess beinhaltet die Extraktion mit Lösungsmitteln wie Methanol oder Ethanol, gefolgt von der Reinigung mittels Säulenchromatographie .

Industrielle Produktionsmethoden

Derzeit gibt es keine großtechnischen industriellen Produktionsmethoden für Hosenkosid G. Die Verbindung wird hauptsächlich durch Extraktion aus natürlichen Quellen gewonnen, was ihre Verfügbarkeit für umfangreiche Forschungs- und Anwendungszwecke möglicherweise einschränkt .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Exhibits anti-tumor activity, particularly against human cancer cell lines such as A375 cells. .

Industry: Potential applications in the development of natural product-based pharmaceuticals and nutraceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hosenkoside G is typically isolated from the dried seeds of Impatiens balsamina L. using various chromatographic techniques. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using column chromatography .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Analyse Chemischer Reaktionen

Reaktionstypen

Hosenkosid G kann verschiedene chemische Reaktionen eingehen, darunter Hydrolyse, Oxidation und Glykosylierung. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder enzymatische Bedingungen werden verwendet, um Hosenkosid G in seine konstituierenden Zucker und das Aglykon zu zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Glykosylierung: Glykosylierungsreaktionen beinhalten die Addition von Zuckerresten an den Aglykonteil von Hosenkosid G, typischerweise unter Verwendung von Glykosyldonatoren und Katalysatoren

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Glykoside und Aglykone, die im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und die Synthese komplexer Glykoside verwendet.

Biologie: Untersucht wegen seiner Rolle bei pflanzlichen Abwehrmechanismen und seiner Wechselwirkungen mit anderen biologischen Molekülen.

Medizin: Zeigt Antitumoraktivität, insbesondere gegen menschliche Krebszelllinien wie A375-Zellen. .

Industrie: Potenzielle Anwendungen bei der Entwicklung von Arzneimitteln und Nutrazeutika auf der Basis natürlicher Produkte

Wirkmechanismus

Der Mechanismus, durch den Hosenkosid G seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird angenommen, dass seine Antitumoraktivität durch die Hemmung der Zellproliferation und die Induktion von Apoptose in Krebszellen vermittelt wird. Die Verbindung kann auch verschiedene Signalwege modulieren, die an Zellwachstum und -überleben beteiligt sind .

Wirkmechanismus

The mechanism by which Hosenkoside G exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also modulate various signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Hosenkosid G gehört zu einer Familie von Baccharan-Typ-Glykosiden, zu denen auch andere Verbindungen wie Hosenkosid A, Hosenkosid B, Hosenkosid C, Hosenkosid F, Hosenkosid M und Hosenkosid K gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist Hosenkosid G aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins bestimmter funktioneller Gruppen, die zu seinen unterschiedlichen biologischen Aktivitäten beitragen, einzigartig .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-QXJSNOIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Hosenkoside G?

A1: this compound is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure consists of hosenkol C as the aglycone with sambubioside attached at the 3-O position and glucose at the 28-O position []. Unfortunately, the specific molecular formula and weight are not provided in the available abstracts. Further research publications might offer more comprehensive spectroscopic data, including NMR, to fully elucidate its structure.

Q2: Are there any known structure-activity relationships for this compound or similar baccharane glycosides?

A3: The provided abstracts do not delve into the structure-activity relationships of this compound or other baccharane glycosides. Examining the activity of similar compounds isolated from Impatiens balsamina, such as hosenkosides F, H, I, J, and K, might provide insights into how structural variations impact biological activity []. Further research focusing on systematic structural modifications and subsequent activity evaluations is crucial to establish concrete structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)